molecular formula C16H12BrNO4S B5174325 Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate

Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate

Cat. No.: B5174325
M. Wt: 394.2 g/mol
InChI Key: QINHMZQXLXBAAZ-UHFFFAOYSA-N
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Description

Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This compound is particularly interesting due to its unique structure, which combines a quinoline moiety with a brominated methoxybenzenesulfonate group.

Mechanism of Action

The mechanism of action of 8-quinolinyl 5-bromo-2-methoxybenzenesulfonate is not specified in the sources I found. If this compound is used in biological research or pharmaceutical applications, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with 8-quinolinyl 5-bromo-2-methoxybenzenesulfonate are not specified in the sources I found. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research or applications involving 8-quinolinyl 5-bromo-2-methoxybenzenesulfonate are not detailed in the sources I found. The potential for future research could depend on the unique properties of this compound and its relevance to specific fields of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate typically involves the bromination of 8-methoxyquinoline followed by sulfonation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid . The sulfonation step involves the reaction of the brominated product with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction Reactions: The quinoline moiety can undergo reduction to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

    Substitution: Formation of quinolin-8-yl 5-azido-2-methoxybenzenesulfonate or quinolin-8-yl 5-thiocyanato-2-methoxybenzenesulfonate.

    Oxidation: Formation of quinolin-8-yl 5-bromo-2-hydroxybenzenesulfonate or quinolin-8-yl 5-bromo-2-formylbenzenesulfonate.

    Reduction: Formation of dihydrothis compound.

Scientific Research Applications

Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate has several scientific research applications:

Properties

IUPAC Name

quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4S/c1-21-13-8-7-12(17)10-15(13)23(19,20)22-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINHMZQXLXBAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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